Fmoc-Ser(tBu)-ODhbt

概要

説明

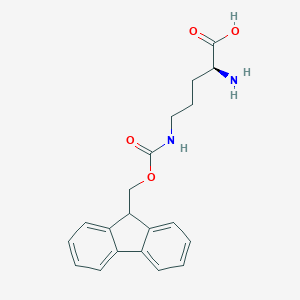

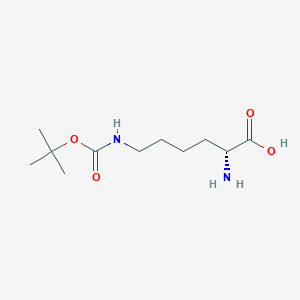

“Fmoc-Ser(tBu)-OH” is a standard serine derivative utilized in solid phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .

Synthesis Analysis

“Fmoc-Ser(tBu)-OH” is used in the peptide synthesis . Some of the reported examples are: Total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation . It is also used in the preparation of MUC1, a T-cell helper peptide, using iterative pentafluorophenyl ester-mediated fragment condensations .Molecular Structure Analysis

The empirical formula of “Fmoc-Ser(tBu)-OH” is C22H25NO5 . Its molecular weight is 383.44 .Chemical Reactions Analysis

“Fmoc-Ser(tBu)-OH” is used in Fmoc solid-phase peptide synthesis . It is also used in the synthesis of bio-inspired peptide crypto-thioesters .Physical And Chemical Properties Analysis

“Fmoc-Ser(tBu)-OH” appears as a white to off-white powder . It is soluble in DMF .科学的研究の応用

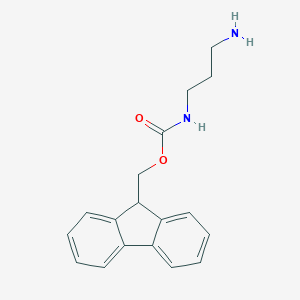

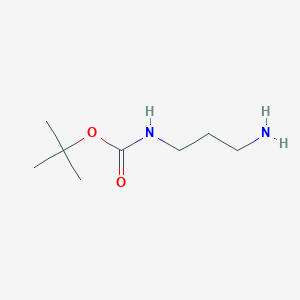

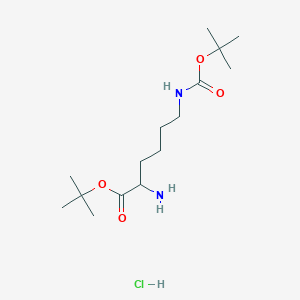

“Fmoc-Ser(tBu)-ODhbt” is a derivative of the amino acid serine that is used in peptide synthesis . The “Fmoc” part of the molecule is a protecting group used in solid-phase peptide synthesis, and “tBu” or “tert-butyl” is another protecting group that prevents unwanted side reactions .

- Scientific Field : Biochemistry, specifically peptide synthesis .

- Summary of the Application : Fmoc-Ser(tBu)-ODhbt is used in the synthesis of peptides, which are short chains of amino acids. Peptides have a wide range of applications in biological research, including as potential drugs .

- Methods of Application : The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

- Results or Outcomes : The use of Fmoc-Ser(tBu)-ODhbt in peptide synthesis has enabled the production of a wide range of peptides for biological research. The exact results or outcomes would depend on the specific peptides being synthesized and their subsequent applications .

-

Green Chemistry : Fmoc-Ser(tBu)-ODhbt is used in the greening of Fmoc/tBu solid-phase peptide synthesis . This involves the use of greener solvents in solid-phase peptide synthesis (SPPS), which can reduce the impact on the environment and human health .

-

Antibiotic Synthesis : Fmoc-Ser(tBu)-ODhbt is used in the total synthesis of antibiotics, such as daptomycin . Daptomycin is a lipopeptide antibiotic used in the treatment of systemic and life-threatening infections caused by Gram-positive bacteria .

-

Peptide Sequences : Fmoc-Ser(tBu)-ODhbt is the standard reagent for coupling serine into peptide sequences . This is crucial in the synthesis of various peptides for biological research .

-

Pseudoproline Dipeptide Synthesis : Fmoc-Ser(tBu)-ODhbt is used in the synthesis of pseudoproline dipeptides . These dipeptides are effective tools for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Ser-Ser dipeptide motif .

-

Protein Engineering : Fmoc-Ser(tBu)-ODhbt can be used in protein engineering for the synthesis of modified proteins . This can include the incorporation of non-natural amino acids or the introduction of post-translational modifications .

-

Drug Discovery : Fmoc-Ser(tBu)-ODhbt is used in drug discovery, where peptide-based drugs are synthesized for therapeutic applications . This includes the synthesis of peptide-based vaccines, cancer therapeutics, and antimicrobial peptides .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

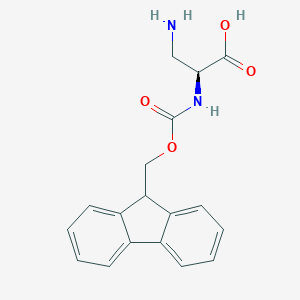

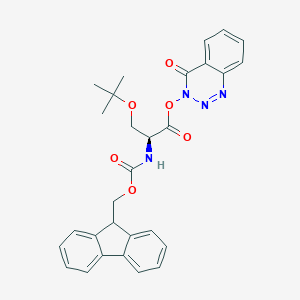

(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZXTUHFIKZNNH-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ser(tBu)-ODhbt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。